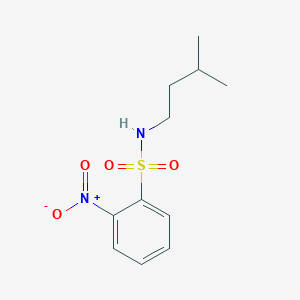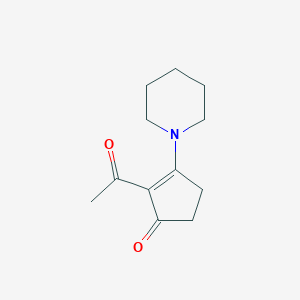
1H-indol-3-yl(2-thienyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-indol-3-yl(2-thienyl)methanone, also known as ITM, is a chemical compound that belongs to the family of indole derivatives. It has been studied for its potential applications in medicinal chemistry, particularly in the development of new drugs.
Mechanism of Action
The exact mechanism of action of 1H-indol-3-yl(2-thienyl)methanone is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. It has also been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various diseases.
Advantages and Limitations for Lab Experiments
1H-indol-3-yl(2-thienyl)methanone has several advantages for use in lab experiments, including its ease of synthesis and low toxicity. However, its limited solubility and stability may pose challenges in certain experimental conditions.
Future Directions
Future research on 1H-indol-3-yl(2-thienyl)methanone could focus on its potential applications in the treatment of various diseases, including cancer, inflammation, and infectious diseases. Further studies could also investigate the optimal dosage and administration methods for this compound, as well as its potential side effects and interactions with other drugs. Additionally, the development of new analogs and derivatives of this compound could lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Synthesis Methods
The synthesis of 1H-indol-3-yl(2-thienyl)methanone can be achieved through various methods, including the reaction of 2-thiophenecarboxylic acid with indole-3-carboxaldehyde in the presence of a catalyst such as triethylamine. The resulting product is then subjected to further purification processes to obtain pure this compound.
Scientific Research Applications
1H-indol-3-yl(2-thienyl)methanone has been the subject of various scientific studies due to its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, anticancer, and antimicrobial properties, making it a promising candidate for drug development.
properties
IUPAC Name |
1H-indol-3-yl(thiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c15-13(12-6-3-7-16-12)10-8-14-11-5-2-1-4-9(10)11/h1-8,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOLLNOZJTUTPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-oxo-2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B5864449.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-propylpentanamide](/img/structure/B5864464.png)


![7-ethyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5864493.png)
![4-fluorobenzaldehyde [5-(4-nitrophenyl)-2-pyrimidinyl]hydrazone](/img/structure/B5864494.png)
![2-{[2-(4-morpholinyl)ethoxy]carbonyl}benzoic acid](/img/structure/B5864501.png)

![N-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5864515.png)
![4-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5864521.png)


![3-methoxy-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide](/img/structure/B5864545.png)
![{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5864568.png)